molecular formula C10H14O2 B8493372 3-Methylbenzaldehyde dimethyl acetal

3-Methylbenzaldehyde dimethyl acetal

Cat. No. B8493372
M. Wt: 166.22 g/mol
InChI Key: WGIKDYRHOONGGD-UHFFFAOYSA-N
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Patent
US05078838

Procedure details

Electrolyte: 900 g (8.49 mol) of m-xylene, 180 g of triethylmethylammonium methyl sulfate, 180 g of acetic anhydride and 4740 g of acetic acid
Quantity
900 g
Type
reactant
Reaction Step One
Name
triethylmethylammonium methyl sulfate
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
4740 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.[CH3:9][O:10]S([O-])(=O)=O.C([N+](CC)(CC)C)C.[C:23](OC(=O)C)(=[O:25])C>C(O)(=O)C>[CH3:23][O:25][CH:8]([O:10][CH3:9])[C:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
900 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
triethylmethylammonium methyl sulfate
Quantity
180 g
Type
reactant
Smiles
COS(=O)(=O)[O-].C(C)[N+](C)(CC)CC
Step Three
Name
Quantity
180 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
4740 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C1=CC(=CC=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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